Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate
Description
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound features a complex structure with multiple functional groups, including an ester, an amine, and a nitro group, which contribute to its unique chemical properties.
Properties
Molecular Formula |
C18H25N3O6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 3-(azepan-1-yl)-4-(4-methoxy-2-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C18H25N3O6/c1-26-13-7-8-14(15(11-13)21(24)25)19-18(23)16(12-17(22)27-2)20-9-5-3-4-6-10-20/h7-8,11,16H,3-6,9-10,12H2,1-2H3,(H,19,23) |
InChI Key |
NVQCQCLYCXRJFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(CC(=O)OC)N2CCCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the ester group: This can be achieved through the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Introduction of the azepane ring: This step may involve the reaction of an appropriate amine with a precursor molecule to form the azepane ring.
Attachment of the nitroaniline group: This can be done through a nucleophilic substitution reaction where the nitroaniline group is introduced to the ester backbone.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-pressure reactors: to facilitate reactions that require elevated temperatures and pressures.
Purification techniques: such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to a carboxylic acid and an alcohol.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction of the nitro group: Produces an amine derivative.
Hydrolysis of the ester: Produces a carboxylic acid and methanol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of its functional groups on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE involves interactions with specific molecular targets. The nitro group, for example, can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-(1-PIPERIDINYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE
- METHYL 3-(1-MORPHOLINYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE
Uniqueness
METHYL 3-(1-AZEPANYL)-4-(4-METHOXY-2-NITROANILINO)-4-OXOBUTANOATE is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
